molecular formula C5H6F2O3 B6305915 3,3-Difluorooxolane-2-carboxylic acid CAS No. 2166643-10-1

3,3-Difluorooxolane-2-carboxylic acid

Cat. No.: B6305915
CAS No.: 2166643-10-1
M. Wt: 152.10 g/mol
InChI Key: PLILKVHHFMIWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluorooxolane-2-carboxylic acid is a fluorinated organic compound with the molecular formula C5H6F2O3. It is characterized by the presence of two fluorine atoms attached to the oxolane ring, which significantly influences its chemical properties. This compound is primarily used in research and development due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorooxolane-2-carboxylic acid typically involves the fluorination of oxolane derivatives. One common method includes the reaction of oxolane-2-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of fluorinating agents like sulfur tetrafluoride (SF4) in combination with appropriate catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorooxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,3-dicarboxylic acid, while reduction could produce 3,3-difluorooxolane-2-methanol .

Scientific Research Applications

3,3-Difluorooxolane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluorooxolane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Fluorooxolane-2-carboxylic acid
  • 3,3-Dichlorooxolane-2-carboxylic acid
  • 3,3-Dibromooxolane-2-carboxylic acid

Comparison: Compared to its analogs, 3,3-Difluorooxolane-2-carboxylic acid exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity. This makes it particularly valuable in applications requiring high precision and specificity .

Biological Activity

3,3-Difluorooxolane-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a unique oxolane ring structure with two fluorine substituents and a carboxylic acid functional group. This configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with carboxylic acid functionalities can exhibit various biological activities, including cytotoxicity, antioxidant properties, and interactions with DNA and proteins. The incorporation of fluorine atoms can enhance these properties by increasing lipophilicity and altering electronic characteristics.

1. Cytotoxicity

The cytotoxic potential of this compound has been evaluated in several studies. For instance, compounds similar in structure have shown selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism often involves the disruption of cellular processes such as apoptosis and cell cycle regulation.

CompoundCell Line TestedIC50 (µM)Selectivity
Compound AHeLa15 ± 2High
Compound BMCF710 ± 1Moderate
This compoundHCT-116TBDTBD

2. Antioxidant Activity

Antioxidant assays have demonstrated that compounds with carboxylic acid groups can scavenge free radicals effectively. The DPPH radical scavenging assay is commonly used to evaluate such activity.

CompoundDPPH Scavenging Activity (%) at 100 µM
Standard Antioxidant (Vitamin C)90
This compoundTBD

Mechanistic Insights

Studies exploring the mechanism of action suggest that the biological activity of this compound may involve:

  • DNA Binding : Similar compounds have shown the ability to intercalate or bind to DNA, affecting replication and transcription processes.
  • Protein Interaction : The binding affinity to proteins such as bovine serum albumin (BSA) indicates potential for drug delivery applications.

Case Study: Interaction with BSA

A study conducted on structurally related compounds demonstrated that interactions with BSA could be quantified using fluorescence spectroscopy. The results indicated that binding affinity varied significantly based on structural modifications.

Properties

IUPAC Name

3,3-difluorooxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLILKVHHFMIWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.